Cas no 1700346-69-5 (4-cyano-6-methylpyrimidine-2-sulfonyl chloride)

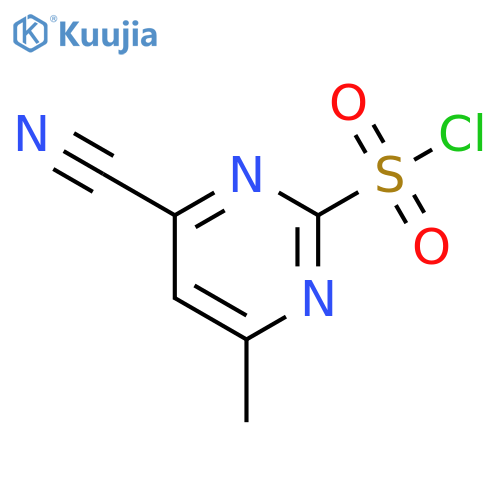

1700346-69-5 structure

商品名:4-cyano-6-methylpyrimidine-2-sulfonyl chloride

CAS番号:1700346-69-5

MF:C6H4ClN3O2S

メガワット:217.632858276367

CID:5245660

4-cyano-6-methylpyrimidine-2-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-Pyrimidinesulfonyl chloride, 4-cyano-6-methyl-

- 4-cyano-6-methylpyrimidine-2-sulfonyl chloride

-

- インチ: 1S/C6H4ClN3O2S/c1-4-2-5(3-8)10-6(9-4)13(7,11)12/h2H,1H3

- InChIKey: ZLHOXLNZVJGVNB-UHFFFAOYSA-N

- ほほえんだ: C1(S(Cl)(=O)=O)=NC(C)=CC(C#N)=N1

4-cyano-6-methylpyrimidine-2-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-293137-1.0g |

4-cyano-6-methylpyrimidine-2-sulfonyl chloride |

1700346-69-5 | 1.0g |

$986.0 | 2023-03-01 | ||

| Enamine | EN300-293137-10.0g |

4-cyano-6-methylpyrimidine-2-sulfonyl chloride |

1700346-69-5 | 10.0g |

$3253.0 | 2023-03-01 | ||

| Enamine | EN300-293137-2.5g |

4-cyano-6-methylpyrimidine-2-sulfonyl chloride |

1700346-69-5 | 2.5g |

$2043.0 | 2023-09-06 | ||

| Enamine | EN300-293137-1g |

4-cyano-6-methylpyrimidine-2-sulfonyl chloride |

1700346-69-5 | 1g |

$986.0 | 2023-09-06 | ||

| Enamine | EN300-293137-5.0g |

4-cyano-6-methylpyrimidine-2-sulfonyl chloride |

1700346-69-5 | 5.0g |

$2587.0 | 2023-03-01 | ||

| Enamine | EN300-293137-5g |

4-cyano-6-methylpyrimidine-2-sulfonyl chloride |

1700346-69-5 | 5g |

$2587.0 | 2023-09-06 | ||

| Enamine | EN300-293137-10g |

4-cyano-6-methylpyrimidine-2-sulfonyl chloride |

1700346-69-5 | 10g |

$3253.0 | 2023-09-06 |

4-cyano-6-methylpyrimidine-2-sulfonyl chloride 関連文献

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

1700346-69-5 (4-cyano-6-methylpyrimidine-2-sulfonyl chloride) 関連製品

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量